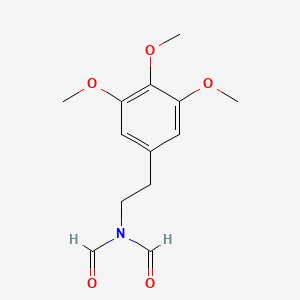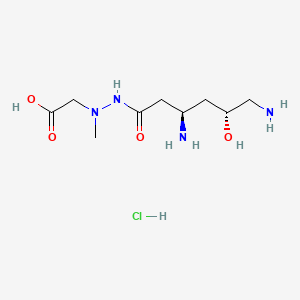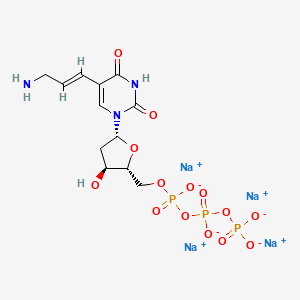
5-(3-Aminoallyl)-2'-deoxyuridine-5'-O-triphosphate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate (sodium salt): is a modified nucleotide analog used extensively in molecular biology. This compound is designed for enzymatic indirect non-radioactive labeling of DNA during various processes such as complementary DNA synthesis, polymerase chain reaction, nick-translation, random-primed labeling, or primer extension . The presence of the aminoallyl group allows for subsequent labeling with amine-reactive fluorescent dyes, biotin, or haptens, making it a versatile tool in nucleic acid research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate involves the incorporation of an aminoallyl group into the deoxyuridine triphosphate molecule. The process typically includes the following steps:
Protection of Functional Groups: The hydroxyl groups of deoxyuridine are protected to prevent unwanted reactions.
Introduction of the Aminoallyl Group: The aminoallyl group is introduced through a series of chemical reactions, often involving the use of protective groups and specific reagents.
Triphosphorylation: The protected aminoallyl-deoxyuridine is then triphosphorylated to form the triphosphate derivative.
Deprotection: The final step involves the removal of protective groups to yield the desired compound.
Industrial Production Methods: Industrial production of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The aminoallyl group can undergo substitution reactions with various amine-reactive dyes and haptens, forming labeled nucleotides.
Enzymatic Incorporation: The compound can be enzymatically incorporated into DNA by enzymes such as reverse transcriptases, Taq DNA polymerase, phi29 DNA polymerase, Klenow fragment, and DNA polymerase I.
Common Reagents and Conditions:
Reagents: Amine-reactive fluorescent dyes, biotin, haptens, protective groups, triphosphorylation reagents.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Nucleic Acid Labeling: Used for indirect non-radioactive labeling of DNA during complementary DNA synthesis, polymerase chain reaction, nick-translation, random-primed labeling, or primer extension.
Biology:
Fluorescent Probes: The labeled DNA can be used as fluorescent probes in various biological assays, including fluorescence in situ hybridization and flow cytometry.
Medicine:
Diagnostic Tools: The compound is used in the development of diagnostic tools for detecting specific DNA sequences in medical research and clinical diagnostics.
Industry:
Wirkmechanismus
The mechanism of action of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate involves its incorporation into DNA by various DNA polymerases. The aminoallyl group provides a reactive site for subsequent labeling with amine-reactive dyes or haptens. This allows for the creation of labeled DNA, which can be used in various assays and diagnostic tools .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Aminoallyl-uridine-5’-triphosphate: Similar in structure but used for RNA labeling.
Fluorescein-12-dUTP: A fluorescently labeled nucleotide used for direct labeling of DNA.
Biotin-16-dUTP: A biotin-labeled nucleotide used for non-radioactive labeling of DNA.
Uniqueness: 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate is unique due to its versatility in labeling DNA with various amine-reactive dyes, biotin, or haptens. This flexibility makes it a valuable tool in molecular biology research .
Eigenschaften
Molekularformel |
C12H16N3Na4O14P3 |
|---|---|
Molekulargewicht |
611.15 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H20N3O14P3.4Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;;/q;4*+1/p-4/b2-1+;;;;/t8-,9+,10+;;;;/m0..../s1 |
InChI-Schlüssel |
RYISGISBPJBEJG-YLUGEOHISA-J |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



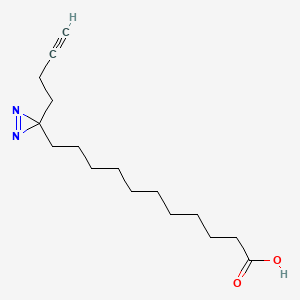

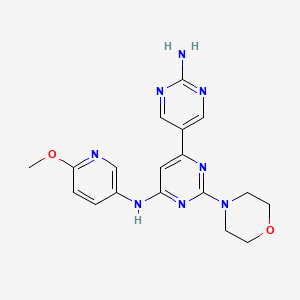
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)
![4-[12-Hydroxy-12-(3-hydroxyprop-1-enyl)-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10854053.png)

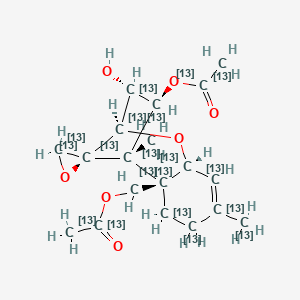
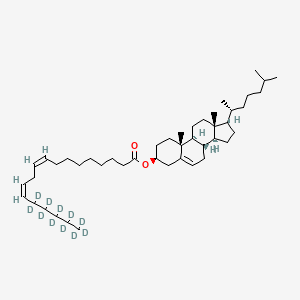
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
